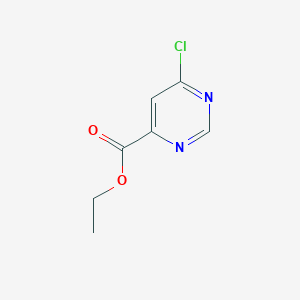

Ethyl 6-chloropyrimidine-4-carboxylate

Beschreibung

Historical Context of Pyrimidine (B1678525) Synthesis and Derivatization

The study of pyrimidines predates the formal elucidation of their structure. Derivatives such as alloxan (B1665706) were known to chemists in the early 19th century. wikipedia.org However, the first successful laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from the reaction of urea (B33335) and malonic acid. wikipedia.org

A systematic investigation into pyrimidine chemistry was initiated by Pinner in 1884, who developed methods for synthesizing derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org It was Pinner who first coined the term “pyrimidin” in 1885. wikipedia.org A few years later, in 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine bases from calf thymus tissues, highlighting their natural origins. vaia.com The parent heterocycle, pyrimidine itself, was ultimately prepared in 1900 by Gabriel and Colman through the chemical reduction of 2,4,6-trichloropyrimidine. wikipedia.org Theories on the origins of life suggest that the fundamental precursors for the prebiotic synthesis of pyrimidines may have been hydrogen cyanide and cyanoacetylene, compounds found in interstellar space. nih.gov

Role of Pyrimidine Scaffolds in Advanced Chemical Sciences

The pyrimidine ring system is one of the most ubiquitous heterocycles in nature. wikipedia.org It forms the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). nih.gov The pyrimidine skeleton is also present in thiamine (B1217682) (vitamin B1) and numerous synthetic compounds, including barbiturates and the antiretroviral drug zidovudine, used in the treatment of HIV. wikipedia.org

Due to this biological prevalence and their versatile chemical reactivity, pyrimidine derivatives are classified as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation reflects their ability to bind to a wide range of biological targets, enabling the development of therapeutic agents. The pyrimidine core is found in drugs exhibiting a broad spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com In cancer research, for instance, pyrimidine-based molecules have been developed as potent kinase inhibitors, which can disrupt the signaling pathways that promote tumor growth. tandfonline.com The adaptability of the pyrimidine scaffold allows chemists to synthesize large libraries of compounds for high-throughput screening, accelerating the discovery of new and effective drugs. nih.govtandfonline.com

Positioning of Ethyl 6-chloropyrimidine-4-carboxylate within the Pyrimidine Chemical Landscape

Within the vast family of pyrimidine derivatives, this compound stands out as a highly valuable and versatile synthetic intermediate. clearsynth.com It is a difunctionalized pyrimidine, meaning it possesses two distinct reactive sites: a chloro group at the 6-position and an ethyl carboxylate group at the 4-position.

The primary utility of this compound in organic synthesis stems from the reactivity of the chlorine atom. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chloro group at position 6 is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles, most commonly amines. nih.govarkat-usa.org This reaction is a powerful and frequently used method for introducing diverse functional groups and building molecular complexity. nih.gov The ester group at the 4-position provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion into amides via reaction with amines. nih.gov

Therefore, this compound does not typically function as an end-product itself but rather as a crucial building block. Its strategic combination of functional groups allows chemists to use it as a starting material for the multi-step synthesis of more complex, polysubstituted pyrimidines, including those designed for specific biological and pharmacological applications. nih.govgeorganics.sk

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 51940-63-7 chemicalbook.com |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Synonyms | 6-Chloropyrimidine-4-carboxylic acid ethyl ester |

| Category | Intermediate, Heterocyclic Building Block clearsynth.combldpharm.com |

Conventional Synthetic Routes to Halogenated Pyrimidine Carboxylates

Conventional methods for the synthesis of this compound and its analogues typically rely on multi-step reaction sequences, nucleophilic substitution strategies, and condensation reactions to construct and functionalize the pyrimidine core.

Multi-step Reaction Sequences from Precursor Compounds

A common and effective strategy for the synthesis of this compound involves a multi-step process commencing with the formation of a pyrimidine precursor, followed by a halogenation step. A representative pathway is the synthesis of ethyl 6-hydroxypyrimidine-4-carboxylate, which then serves as the immediate precursor to the target compound.

The initial step involves the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with a urea derivative. This reaction forms the core pyrimidine ring. The resulting ethyl 6-hydroxypyrimidine-4-carboxylate can then be subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding this compound. A frequently employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). This established method allows for the large-scale production of chloropyrimidines.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Cyclocondensation | Ethyl acetoacetate, Urea | Acidic conditions, Heat | Ethyl 6-hydroxypyrimidine-4-carboxylate |

| 2. Chlorination | Ethyl 6-hydroxypyrimidine-4-carboxylate | Phosphorus oxychloride (POCl₃) | This compound |

Nucleophilic Substitution Strategies for Pyrimidine Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyrimidine rings, particularly for the introduction of various substituents onto a pre-formed halogenated pyrimidine core. In the context of analogues of this compound, the chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles.

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the electron-withdrawing nitrogen atoms. The regioselectivity of these reactions can be influenced by the presence of other substituents on the ring. For instance, in di- or tri-substituted pyrimidines, the position of the incoming nucleophile is directed by the electronic and steric effects of the existing groups. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse library of pyrimidine derivatives.

Condensation Reactions in Pyrimidine Ring Formation

The formation of the pyrimidine ring itself is a critical step and is most commonly achieved through condensation reactions. The Prinzbach-type synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine or urea, is a widely utilized method for constructing the pyrimidine scaffold researchgate.net.

For the synthesis of the precursor to this compound, ethyl 6-hydroxypyrimidine-4-carboxylate, the condensation reaction typically involves ethyl acetoacetate and urea smolecule.com. This reaction is often catalyzed by an acid and proceeds by heating the reactants in a suitable solvent like ethanol smolecule.com. The versatility of this approach lies in the ability to use a variety of substituted 1,3-dicarbonyl compounds and amidines to generate a wide array of pyrimidine derivatives with different substitution patterns.

Green Chemistry Approaches in Chloropyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including chloropyrimidines, to minimize environmental impact. These approaches focus on the use of alternative energy sources and the reduction or elimination of hazardous solvents.

Solvent-Free and Low-Solvent Reaction Protocols

Solvent-free and low-solvent reaction conditions represent a significant advancement in green organic synthesis. By eliminating or reducing the use of volatile organic solvents, these methods decrease waste generation and the risks associated with solvent toxicity and flammability. For the synthesis of pyrimidine derivatives, solid-state reactions or reactions using a minimal amount of a benign solvent have been explored. These reactions can be promoted by grinding the reactants together, sometimes in the presence of a solid catalyst. Such solvent-free conditions can lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. In the context of pyrimidine synthesis, microwave energy has been successfully employed to drive the condensation reactions for ring formation and subsequent derivatization steps. For example, the synthesis of pyrimidine-quinoline hybrids has been achieved through the coupling of ethyl quinoline-4-carboxylate intermediates with 4-aryl-2-chloropyrimidines under microwave irradiation in a green solvent mdpi.com. This approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption.

| Green Chemistry Approach | Key Features | Advantages in Pyrimidine Synthesis |

| Solvent-Free/Low-Solvent Synthesis | Reduction or elimination of volatile organic solvents. | Reduced waste, lower toxicity, simplified work-up. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Shorter reaction times, improved yields, enhanced reaction rates. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-6(8)10-4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNWMSGZYSQPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628140 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51940-63-7 | |

| Record name | Ethyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of Ethyl 6 Chloropyrimidine 4 Carboxylate

Halogen Reactivity in Pyrimidine (B1678525) Systems

The reactivity of halogens on a pyrimidine ring is significantly influenced by the electronic properties of the heterocyclic system. The presence of two nitrogen atoms in the ring withdraws electron density, making the carbon atoms electrophilic and thus prone to attack by nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. nih.gov In this two-step process, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product.

The rate and regioselectivity of SNAr reactions on pyrimidines are governed by the position of the halogen and the nature of other substituents on the ring. The presence of electron-withdrawing groups, such as the ethyl carboxylate group in ethyl 6-chloropyrimidine-4-carboxylate, further activates the ring towards nucleophilic attack. These reactions are common in medicinal and agrochemical research. nih.gov For instance, the reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles can show excellent C-2 selectivity. nih.gov

A variety of nucleophiles can be employed in SNAr reactions with chloropyrimidines, including amines, alkoxides, and thiolates. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding substitution products. rsc.org

The chloro substituent at the 6-position of this compound serves as an excellent leaving group in nucleophilic aromatic substitution reactions. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The relative reactivity of halogens in pyrimidine systems often follows the order Br > I > Cl, though this can be influenced by the specific reaction conditions and the nature of the nucleophile. rsc.org

In di- or tri-substituted pyrimidines, the position of the chloro group is critical in determining the site of nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution with an electron-withdrawing group at the C-5 position generally directs substitution to the C-4 position. nih.gov In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reaction with anilines and secondary aliphatic amines in the presence of weak bases selectively displaces the chloride group. researchgate.net The chloro group's ability to participate in various reaction pathways makes it a key functional handle for the elaboration of the pyrimidine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyrimidines, including this compound, are excellent substrates for these transformations, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to arylate, heteroarylate, or vinylate chloropyrimidines. researchgate.netsemanticscholar.org The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids was successfully achieved using a Pd(PPh₃)₄ catalyst. semanticscholar.org The regioselectivity of these reactions on di- or polyhalogenated pyrimidines can often be controlled by carefully tuning the reaction conditions. bohrium.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Chloropyrimidines

| Chloropyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4,6-dichloro-5-(4'-phenylbiphenyl-4-yl)pyrimidine | 85 |

| Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | p-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Ethyl 2-bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 92 |

This table is for illustrative purposes and specific yields may vary based on detailed experimental conditions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl or heteroaryl halides and amines. wikipedia.orglibretexts.org This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this transformation to include a wide array of amines and coupling partners under mild conditions. wikipedia.org

Chloropyrimidines are suitable electrophiles for the Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. researchgate.netorganic-chemistry.org For instance, highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) has been demonstrated using specific Buchwald-Hartwig protocols. researchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. rsc.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated enynes and other alkynyl-containing molecules. organic-chemistry.org

This compound can serve as the electrophilic partner in Sonogashira couplings, enabling the introduction of an alkynyl group at the 6-position. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. The resulting alkynyl pyrimidines are useful intermediates for further synthetic transformations.

Electrochemical Cross-Coupling Methodologies

Electrochemical methods offer a green and efficient alternative to traditional chemical reductants in cross-coupling reactions. These techniques allow for mild reaction conditions and can often tolerate a wider range of functional groups.

The electrochemical reductive cross-coupling of chloropyrimidines with aryl halides presents a powerful method for the formation of C-C bonds. While direct experimental data for this compound is not extensively documented in readily available literature, the principles can be understood from studies on structurally similar compounds like 4-amino-6-chloropyrimidines. nih.govnih.gov In these reactions, a sacrificial metal anode, typically iron, is used in conjunction with a nickel catalyst to mediate the coupling. nih.gov

The process involves the electrochemical generation of a catalytically active Ni(0) species, which then undergoes oxidative addition to the C-Cl bond of the pyrimidine. The resulting organonickel intermediate can then react with the aryl halide in a subsequent reductive elimination step to form the desired arylpyrimidine and regenerate the nickel catalyst. nih.gov The reaction is typically carried out at room temperature in a polar aprotic solvent like DMF. nih.gov The efficiency of the coupling can be influenced by the nature of the substituents on both the pyrimidine and the aryl halide. nih.gov

A representative set of conditions for the electrochemical cross-coupling of a chloropyrimidine with various aryl halides is presented in the table below, showcasing the versatility of this method. Although the substrate is a 4-amino-6-chloropyrimidine, the data illustrates the general applicability to the 6-chloropyrimidine core.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 6-(4-methoxyphenyl)-4-aminopyrimidine | 75 |

| 2 | 4-Bromobenzonitrile | 6-(4-cyanophenyl)-4-aminopyrimidine | 80 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 6-(4-(trifluoromethyl)phenyl)-4-aminopyrimidine | 65 |

| 4 | 2-Bromopyridine | 6-(pyridin-2-yl)-4-aminopyrimidine | 55 |

| Data is illustrative and based on the cross-coupling of 4-amino-6-chloropyrimidines as reported in analogous studies. nih.govnih.gov |

The choice of the catalytic system is crucial for the success of electrochemical cross-coupling reactions. Nickel complexes have proven to be particularly effective for the activation of C-Cl bonds in pyrimidines. nih.govnih.gov A common catalytic system involves a nickel(II) salt, such as NiBr₂, in combination with a bipyridine ligand. nih.gov The bipyridine ligand stabilizes the nickel center and facilitates the catalytic cycle.

The electrochemical reduction of the Ni(II) precursor generates the active Ni(0) catalyst. This process occurs at the cathode, while the sacrificial iron anode is oxidized. nih.gov The use of a sacrificial anode avoids the need for stoichiometric chemical reducing agents, making the process more environmentally friendly. nih.govnih.gov

Recent advancements in electrocatalysis have also explored the use of other transition metals and ligand systems to improve the efficiency and scope of these transformations. nih.gov The development of high-throughput experimentation (HTE) has further accelerated the optimization of these catalytic systems for specific applications. chemrxiv.org

Post-Functionalization Strategies of Pyrimidine Scaffolds

The pyrimidine core, once functionalized, can undergo further transformations to create a diverse range of complex molecules. These post-functionalization strategies are critical in medicinal chemistry for exploring structure-activity relationships.

Skeletal editing is an emerging strategy in organic synthesis that allows for the modification of the core structure of a molecule, rather than just its peripheral functional groups. chinesechemsoc.org For pyrimidine scaffolds, this can involve the conversion of the pyrimidine ring into other heterocyclic systems.

One notable example is the transformation of pyrimidines into pyrazoles. nih.govorganic-chemistry.orgnih.govescholarship.org This process typically involves the activation of the pyrimidine ring, for instance, through triflylation, followed by a rearrangement mediated by a nucleophile like hydrazine. organic-chemistry.orgnih.gov This formal one-carbon deletion method provides access to a different class of heterocycles with distinct biological and physical properties. organic-chemistry.orgnih.gov The pyrimidine can act as a directing group for initial functionalizations, which are then carried over to the new pyrazole (B372694) scaffold, enabling the synthesis of highly diversified compounds. nih.govescholarship.org

Another skeletal editing approach involves a "two-atom swap," where a C-N fragment of the pyrimidine is exchanged for a C-C fragment, leading to the formation of a pyridine (B92270) ring. chinesechemsoc.org This transformation also typically proceeds through the activation of the pyrimidine followed by a rearrangement cascade. chinesechemsoc.org These skeletal editing strategies offer a powerful tool for the late-stage diversification of pyrimidine-containing molecules, including derivatives of this compound. chinesechemsoc.org

The presence of multiple reactive sites on the pyrimidine ring necessitates the use of regioselective functionalization techniques. In the case of a molecule like this compound, the C6 position is the most likely site for nucleophilic aromatic substitution (SNAr) due to the presence of the chloro leaving group. However, the regioselectivity of subsequent reactions on a functionalized pyrimidine can be more complex.

For dichlorinated pyrimidines, the relative reactivity of the chlorine atoms can be controlled by the reaction conditions and the nature of the nucleophile. For instance, in the case of 6-aryl-2,4-dichloropyrimidine, amination with aliphatic secondary amines can be directed to the C4 position with high selectivity. researchgate.net This selectivity is often governed by a combination of electronic and steric factors.

The use of different protecting or activating groups can also influence the regioselectivity of functionalization. For example, converting one of the chloro groups to a thioether can allow for selective reaction at the other chloro-substituted position. digitellinc.com The thioether can then be removed or further functionalized in a subsequent step. nih.gov These strategies for regioselective functionalization are essential for the controlled synthesis of complex, polysubstituted pyrimidines. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 6 Chloropyrimidine 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Ethyl 6-chloropyrimidine-4-carboxylate, distinct signals corresponding to the protons of the ethyl group and the pyrimidine (B1678525) ring are anticipated. The ethyl group typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and would appear as a quartet, while the terminal methyl protons (-CH3) would resonate as a triplet further upfield.

The pyrimidine ring possesses two aromatic protons. Due to the influence of the electronegative chlorine atom and the carboxylate group, these protons are expected to be in a deshielded environment, appearing as distinct singlets or doublets in the downfield region of the spectrum. For comparison, in 2,4-Diamino-6-chloropyrimidine, the single pyrimidine proton appears as a singlet at 5.69 ppm. questjournals.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C2-H) | 8.5 - 9.5 | Singlet |

| Pyrimidine-H (C5-H) | 7.5 - 8.5 | Singlet |

| Ethyl (-OCH₂CH₃) | 4.2 - 4.6 | Quartet |

| Ethyl (-OCH₂CH₃) | 1.2 - 1.5 | Triplet |

Note: These are predicted values based on typical functional group ranges and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 160-170 ppm range. libretexts.org The carbons of the pyrimidine ring will have chemical shifts influenced by the nitrogen and chlorine substituents. mdpi.com The ethyl group carbons will appear in the more shielded (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Pyrimidine (C4) | 155 - 165 |

| Pyrimidine (C6) | 150 - 160 |

| Pyrimidine (C2) | 145 - 155 |

| Pyrimidine (C5) | 115 - 125 |

| Ethyl (-OC H₂CH₃) | 60 - 65 |

| Ethyl (-OCH₂C H₃) | 13 - 16 |

Note: These are predicted values based on typical functional group ranges and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₇ClN₂O₂), the expected exact mass is approximately 186.0196 g/mol . A crucial feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak (M+). This is due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M+ to M+2 peak is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS analysis, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable information for confirming the structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to an acylium ion. libretexts.org Other potential fragmentations include the loss of carbon monoxide (CO) or cleavage of the pyrimidine ring. The study of fragmentation patterns in halogenated pyrimidines often reveals the loss of the halogen atom or cyano-containing fragments. acs.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - Cl]⁺ | Loss of the chlorine atom |

| [C₄H₂N₂Cl]⁺ | Pyrimidine ring fragment |

Note: This table represents plausible fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. libretexts.orglibretexts.org The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region. libretexts.org Aromatic C=C and C=N stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Pyrimidine C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1150 - 1250 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the separation, identification, and quantification of this compound and its derivatives from complex mixtures. The choice of method depends on the polarity of the analytes and the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing C8 and C18 silica (B1680970) gel columns for separation. researchgate.net The separation of pyrimidine derivatives is typically achieved using columns with lengths ranging from 7 to 30 cm, often at room temperature with a mobile phase flow rate of 1 to 1.5 ml/min. researchgate.net Both isocratic and gradient elution methods are employed, with a variety of mobile phases tailored to the specific analytes. researchgate.net

For the detection of these compounds, UV-Vis absorption and fluorescence spectroscopy are frequently used. researchgate.net Mass spectrometry (MS) is also a powerful detection method that provides structural information and enhanced sensitivity. researchgate.net The extraction of pyrimidine derivatives from biological matrices is a critical sample preparation step, and various methods have been developed to achieve this, with detection limits varying depending on the method. researchgate.net

A key application of HPLC is in the quality control of active pharmaceutical ingredients (APIs). For instance, in the synthesis of drugs like avanafil, which may involve pyrimidine precursors, HPLC is essential for monitoring process-related impurities. rsc.org

Table 1: Typical HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C8 or C18 silica gel | researchgate.net |

| Column Length | 7 - 30 cm | researchgate.net |

| Flow Rate | 1 - 1.5 mL/min | researchgate.net |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Detection | UV/Vis, Fluorescence, Mass Spectrometry | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically 1.8 µm). rsc.orgnih.gov

UPLC is particularly valuable for the analysis of complex mixtures and the detection of trace impurities. In the context of pharmaceutical manufacturing, UPLC can be used to develop robust analytical methods for process-related impurities. For example, a gradient UPLC method was developed for the analysis of impurities in avanafil, a drug where pyrimidine intermediates could be present. rsc.org This method utilized a Waters ACQUITY HSS C18 column (50 mm × 2.1 mm, 1.8 µm) with a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) and acetonitrile. rsc.org

The enhanced resolution of UPLC is also critical in metabolomics studies for the separation of numerous polar metabolites, including pyrimidines. nih.gov

Table 2: Example UPLC Method for Impurity Profiling

| Parameter | Condition | Source |

|---|---|---|

| System | Agilent 1260 UHPLC | rsc.org |

| Column | Waters ACQUITY HSS C18, 50 mm × 2.1 mm, 1.8 µm | rsc.org |

| Mobile Phase A | 20 mM ammonium formate (pH 5.00) | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Detection | Mass Spectrometry | rsc.org |

The analysis of highly polar and ionic pyrimidine metabolites, which are poorly retained on conventional reversed-phase columns, presents a significant analytical challenge. researchgate.net Ion-Pairing Chromatography (IPC) is a powerful technique that addresses this issue by adding an ion-pairing agent to the mobile phase. researchgate.netrsc.orgtechnologynetworks.com This agent forms a neutral, hydrophobic complex with the charged analyte, enhancing its retention on the nonpolar stationary phase. technologynetworks.com

Tributylamine is a commonly used ion-pairing reagent for the analysis of polar anionic species, as it improves their retention on reversed-phase columns and is compatible with negative mode electrospray ionization-mass spectrometry (ESI-MS). rsc.org IPC has been successfully applied to the analysis of central carbon metabolites, including nucleotides and nucleoside phosphates, in various biological samples like serum, urine, and tissue extracts. researchgate.net

Despite its advantages, IPC has some drawbacks, such as the potential for ion suppression and instrument contamination. researchgate.net Therefore, careful method development and column conditioning are necessary to obtain robust and reproducible results. researchgate.net

Table 3: Common Ion-Pairing Reagents for Polar Metabolite Analysis

| Ion-Pairing Reagent | Target Analytes | Source |

|---|---|---|

| Tributylamine | Anionic metabolites (e.g., nucleotides) | rsc.orgresearchgate.net |

| Diamylammonium acetate | Small polar molecules | researchgate.net |

| Perfluorocarboxylic acids | Cations | researchgate.net |

| Tetraalkylammonium compounds | Anions | researchgate.net |

Thermal Analysis Techniques for Decomposition Characteristics

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of chemical compounds. For this compound, understanding its thermal properties is crucial for safe handling, storage, and processing.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides information about the thermal stability and decomposition profile of a substance. For pyrimidine derivatives, TGA can reveal the temperatures at which significant mass loss occurs due to decomposition or volatilization. For instance, studies on the decomposition of 5-carboxyuracil, a related pyrimidine derivative, have shown that decarboxylation occurs at elevated temperatures, a process that can be monitored by TGA. nih.gov The decomposition of such compounds often follows first-order kinetics. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and decomposition enthalpy. For pyrimidine compounds, DSC can provide valuable information about their physical state and thermal stability. For example, DSC has been used to monitor the decomposition of resins used in the solid-phase synthesis of pyrimidine derivatives. researchgate.net The heat of reaction or decomposition can be quantified, providing insights into the energetics of the thermal processes. The decomposition of 5-carboxy-2'-deoxycytidine (B13905427) (5caC) has been studied, showing it decomposes to cytosine and uracil (B121893) at elevated temperatures. nih.gov

Computational Investigations of Ethyl 6 Chloropyrimidine 4 Carboxylate and Pyrimidine Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. ijcce.ac.irsamipubco.com By calculating the electron density, DFT methods can determine the molecular geometry, vibrational frequencies, and a host of electronic parameters that govern a molecule's reactivity and stability. nih.govderpharmachemica.com For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), provide a detailed picture of their electronic landscape. ijcce.ac.irnih.govnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. epstem.netirjweb.com The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. epstem.netekb.eg

In pyrimidine derivatives, the distribution of HOMO and LUMO orbitals often indicates potential sites for charge transfer. epstem.netresearchgate.net For instance, studies on substituted pyrimidines show that HOMOs are frequently localized on the pyrimidine ring, while LUMOs can be found on electron-withdrawing substituent groups. epstem.net This separation of FMOs suggests that an intramolecular charge transfer is possible upon electronic excitation. researchgate.netnih.gov For Ethyl 6-chloropyrimidine-4-carboxylate, the electron-withdrawing chlorine atom and the ethyl carboxylate group significantly influence the FMO energies and distribution. The HOMO-LUMO gap explains the eventual charge transfer interactions that can occur within the molecule. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Pyrimidine | -7.34 | -1.58 | 5.76 | B3LYP/6-31G(d,p) | ekb.eg |

| 2,4-dichloro-5-nitropyrimidine | -8.12 | -3.67 | 4.45 | B3LYP/6-311++G(d,p) | nih.gov |

| 4-methyl-2-(methylthio)pyrimidine | -6.45 | -0.89 | 5.56 | B3LYP/6-311++G(d,p) | nih.gov |

| Pyrimidine-CHO | -7.89 | -2.97 | 4.92 | B3LYP/6-31G(d,p) | ekb.eg |

| Pyrimidine-NH2 | -6.53 | -0.85 | 5.68 | B3LYP/6-31G(d,p) | ekb.eg |

On an MEP map, regions of negative potential (typically colored red to yellow) are associated with lone pairs of electronegative atoms and are prone to electrophilic attack. ekb.eg Regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are targets for nucleophiles. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group would be expected to show negative electrostatic potential, making them sites for electrophilic interaction. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would exhibit positive potential, indicating susceptibility to nucleophilic attack. epstem.netresearchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govepstem.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as (ELUMO - EHOMO) / 2. epstem.net Hard molecules have a large energy gap, while soft molecules have a small one.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are widely used in DFT studies to understand and predict the reactivity of pyrimidine derivatives in various chemical reactions. ijcce.ac.irnih.gov For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile. DFT calculations can also be used to model entire reaction pathways, determining the geometries of transition states and intermediates to elucidate reaction mechanisms, such as nucleophilic substitution or ring-opening reactions. researchgate.net

| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|

| Pyrimidine | 2.88 | 4.46 | 3.46 | ekb.eg |

| Pyrimidine-CHO | 2.46 | 5.43 | 5.99 | ekb.eg |

| Pyrimidine-OH | 3.28 | 4.01 | 2.45 | ekb.eg |

| Pyrimidine-Br | 2.84 | 4.72 | 3.94 | ekb.eg |

| Pyrimidine-NH2 | 2.84 | 3.69 | 2.39 | ekb.eg |

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, interactions, and dynamics of molecules in different environments, such as in solution or adsorbed onto a surface. rsc.org

For pyrimidine derivatives, MD simulations have been employed to investigate their interactions with biological macromolecules, such as enzymes or DNA, and their adsorption behavior on various surfaces, including metal clusters. rsc.orgbohrium.com For instance, simulations can reveal how a pyrimidine-based inhibitor binds to the active site of a protein, showing the key interactions and the stability of the complex over time. rsc.org In materials science, MD simulations can model the adsorption of pyrimidine compounds on metal surfaces, which is relevant for applications like corrosion inhibition. ijcce.ac.ir The simulations can predict the orientation of the adsorbed molecules and the strength of the interaction, often showing that the process is exothermic and spontaneous. bohrium.com Such studies are crucial for designing new pyrimidine-based drugs or functional materials. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured activity or property. nih.govresearchgate.net

QSAR studies are prevalent in the development of new drugs based on the pyrimidine scaffold. nih.govresearchgate.net By analyzing a series of pyrimidine analogues with known biological activities (such as anticancer or antimicrobial), QSAR models can be developed to predict the activity of new, untested compounds. preprints.orgresearchgate.net This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. mdpi.com The models are typically generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). nih.gov Similarly, QSPR models can predict properties like acidity (pKa), which is crucial for understanding how a molecule like this compound will behave in different pH environments. nih.gov

Theoretical Prediction of Regioselectivity in Chemical Transformations

Many chemical reactions involving substituted pyrimidines can yield multiple products (regioisomers), and predicting the outcome is a significant challenge. Regioselectivity refers to the preference for one reaction site over another. wikipedia.org Computational chemistry, particularly DFT, is a powerful tool for predicting and explaining the regioselectivity of reactions involving pyrimidine rings. wuxiapptec.com

A classic example is the nucleophilic aromatic substitution (SNAr) on di- or tri-substituted chloropyrimidines. The positions on the pyrimidine ring (C2, C4, C5, C6) exhibit different reactivities. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com However, this selectivity is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com

For a molecule like this compound, theoretical calculations can predict the most likely site for nucleophilic attack. By analyzing the distribution of the LUMO and calculating the activation energies for attack at different positions, a reliable prediction of the major product can be made. wuxiapptec.comwuxiapptec.com For example, quantum mechanics (QM) calculations can determine the relative energies of the transition states for nucleophilic attack at the C6-chloro position versus other potential sites. These theoretical models have proven to be highly effective in accounting for experimentally observed regioselectivity, even in cases where simple electronic or steric arguments fail. wuxiapptec.com

Medicinal Chemistry and Pharmacological Applications of Pyrimidine Derivatives

General Pharmacological Profiles of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. semanticscholar.orgvulcanchem.com This heterocycle is a fundamental component of nucleic acids (cytosine, thymine, and uracil), giving it a natural biocompatibility that medicinal chemists have expertly leveraged. nih.govresearchgate.net The adaptability of the pyrimidine core, which allows for substitutions at various positions, has led to the development of drugs with a broad spectrum of therapeutic applications. nih.govnih.gov

Antiviral Mechanisms and Applications

Pyrimidine analogues have historically been a fertile ground for the discovery of antiviral agents. nih.gov Their structural similarity to endogenous nucleosides allows them to interfere with viral replication processes. For instance, some pyrimidine derivatives can act as inhibitors of viral polymerases, the enzymes responsible for synthesizing viral genetic material. mdpi.com By mimicking the natural substrates, these compounds can be incorporated into the growing DNA or RNA chain, leading to chain termination and halting viral proliferation.

Another antiviral strategy involving pyrimidine-based compounds is the inhibition of other essential viral enzymes, such as proteases or kinases. mdpi.com Furthermore, some derivatives can modulate host cell factors that are co-opted by viruses for their replication, offering a broad-spectrum antiviral approach. mdpi.com Research into 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides, for example, has identified compounds with activity against RNA viruses like the Sendai virus. nih.govnih.gov The development of extensive libraries of such compounds from pyrimidine carboxylate precursors underscores the potential of this chemical class in discovering novel antiviral therapies. nih.gov

Anticancer Activities and Targeted Therapies

The role of pyrimidine derivatives in oncology is well-established, with several clinically approved anticancer drugs featuring this scaffold. mdpi.comnih.gov These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. mdpi.com The pyrimidine ring can serve as a scaffold to orient functional groups in a way that allows for potent and selective binding to the ATP-binding pocket of kinases, thereby blocking their activity. researchgate.net

Derivatives of ethyl pyrimidine carboxylate have been synthesized and evaluated for their antiproliferative effects. For example, a series of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and showed promising antitumor activity against human leukemia cell lines. scirp.orgresearchgate.net The cytotoxic effects of these compounds were linked to the induction of apoptosis. scirp.orgresearchgate.net Similarly, novel cyanopyrimidine derivatives have been investigated as potential anticancer agents, with some showing efficacy against breast and ovarian cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2e | 2-(1-(2,6-difluorobenzamido)cyclobutyl) derivative | K562 (Leukemia) | 14.0 | scirp.orgresearchgate.net |

| 3c | 4-chloro-6-(4-methoxyphenyl)-2-oxo-dihydropyrimidine | MCF-7 (Breast) | Not specified | mdpi.com |

| 4b | 4-((3-cyano-pyrrol-yl)amino)-pyrimidine | SKOV-3 (Ovarian) | Not specified | mdpi.com |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

The pyrimidine scaffold is also a valuable source of antimicrobial agents. semanticscholar.orgnih.gov Chloropyrimidines, in particular, have been identified as a class of compounds with significant in vitro activity against various pathogens, including Mycobacterium tuberculosis. nih.gov The chlorine atom at certain positions on the pyrimidine ring serves as a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for antimicrobial screening. nih.gov

A notable example is the development of 6-dialkylaminopyrimidine carboxamides as novel antitubercular agents. nih.gov These compounds were synthesized starting from 6-chloropyrimidine-4-carboxylic acid, a close analog of Ethyl 6-chloropyrimidine-4-carboxylate. Some of these derivatives displayed potent activity against both virulent and non-virulent strains of Mycobacterium tuberculosis, suggesting a novel mechanism of action. nih.gov Additionally, certain pyrimidine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Aspergillus fumigatus. semanticscholar.orgnih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |

| 3c | 6-(Arylthio)-2-(alkylthio)pyrimidine | M. tuberculosis H37Rv | 0.75 | nih.gov |

| 3h | 6-(Heteroarylthio)-2-(alkylthio)pyrimidine | M. tuberculosis H37Rv | 0.75 | nih.gov |

| 3i | 6-(Arylthio)-2-(alkylthio)pyrimidine | E. coli | 12.5 | nih.gov |

| 1 | 6-Dialkylaminopyrimidine carboxamide | M. tuberculosis | Not specified | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anti-inflammatory and Antioxidant Activities

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. nih.govresearchgate.net Inflammation is a complex biological response, and pyrimidine-based compounds can modulate it by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production. nih.govrsc.org Several pyrimidine analogs are already in clinical use as anti-inflammatory drugs. nih.gov

The synthesis of various pyrimidine derivatives has led to the discovery of compounds with potent anti-inflammatory effects in preclinical models. semanticscholar.orgresearchgate.net For instance, certain pyrimidine derivatives have shown to inhibit carrageenan-induced paw edema, a common model for acute inflammation. researchgate.net In terms of antioxidant activity, a novel pyrimidine compound, Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate, has been reported as an efficient radical scavenger. researchgate.net

Antimalarial Agents and Enzyme Inhibition

The fight against malaria has also benefited from the versatility of the pyrimidine scaffold. mdpi.com Pyrimidine derivatives can be designed to inhibit essential enzymes in the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. researchgate.net For example, some pyrimidine-based compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for the parasite's survival. nih.gov

The development of hybrid molecules incorporating the pyrimidine scaffold has emerged as a promising strategy to combat drug-resistant malaria. researchgate.net For instance, quinoline-pyrimidine hybrids have been synthesized and evaluated, with some compounds exhibiting excellent antimalarial activity against chloroquine-resistant strains of P. falciparum. mdpi.com These findings highlight the potential of using this compound as a starting material for the synthesis of novel antimalarial drug candidates.

Structure-Activity Relationship (SAR) Studies in Pyrimidine-Based Drug Discovery

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.govscirp.org Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The chloro and ethyl carboxylate groups on this compound provide two key points for chemical modification, allowing for a systematic exploration of the chemical space around the pyrimidine core.

For instance, in the development of anticancer agents, the substitution at the 6-position of the pyrimidine ring has been shown to significantly influence cytotoxicity. scirp.orgresearchgate.net In a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, the introduction of different substituted aromatic or aliphatic carboxamides and sulfonamides at the amino group led to varying levels of anticancer activity. scirp.orgresearchgate.net Specifically, compounds with halogen substitutions on the phenyl ring of the aryl carboxamide and sulfonamide showed good cytotoxicity. scirp.org

Similarly, in the context of antimicrobial activity, SAR studies on chloropyrimidines revealed that the nature of the substituent at the 6-position is critical. nih.gov The introduction of aryl, heteroaryl, and alkylthio substituents at this position resulted in compounds with potent antimycobacterial activity. nih.gov The presence of an alkylthio substituent at the 2-position was also found to be important for activity. nih.gov These studies underscore the importance of systematic chemical modification of the pyrimidine scaffold, a process for which this compound is an ideal starting material, to discover and optimize new therapeutic agents.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Different functional groups can alter the molecule's size, shape, electronic distribution, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets. In the case of this compound, the two substituents are critical for its function as a synthetic building block.

The 6-Chloro Group: The chlorine atom at the C6 position is an effective leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reactivity is fundamental for its use as an intermediate, allowing for the facile introduction of various amines, alcohols, or other nucleophiles to build more complex molecular architectures. nih.gov Research on other chloropyrimidines has shown that this position is key for covalent modification of target proteins, such as kinases, by reacting with cysteine residues. nih.gov

The 4-Carboxylate Group: The ethyl carboxylate group at the C4 position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. nih.gov This amide bond is a common feature in many bioactive molecules. Alternatively, the ester itself can be a key interacting group within a target's binding site.

The strategic placement of these two groups makes this compound a valuable starting material for creating diverse libraries of compounds for screening. clearsynth.comchemicalbook.com The table below illustrates how different substituents on the pyrimidine core can impact biological activity in a series of inhibitors.

| Compound/Scaffold | Substituent at C2 | Substituent at C4 | Substituent at C6 | Biological Activity/Note | Reference |

| Pyrimidine-4-carboxamide | -N(CH₃)(CH₂CH₂Ph) | -C(=O)NH(CH₂-cPr) | -Morpholino | Potent NAPE-PLD inhibitor | acs.org |

| Pyrimidine-4-carboxamide | -N(CH₃)(CH₂CH₂Ph) | -C(=O)NH(CH₂-cPr) | -Pyrrolidin-1-yl | ~4-fold increase in potency vs. Morpholino | acs.org |

| Dianilinopyrimidine | -NH-Ph-NHC(=O)-Ph(3-F) | -NH-Thiophene-C(=O)NHCH₃ | -CF₃ (at C5) | Potent antitumor activity (IC₅₀ = 0.56 µM vs A549) | nih.gov |

| Pyrido[3,4-d]pyrimidine | -Aryl | -Aryl | - | Used as a rigid scaffold for kinase inhibitors | mdpi.com |

Rational Design of Pyrimidine Derivatives for Specific Targets

Rational drug design involves creating new medications based on a knowledge of the biological target. acs.org Pyrimidine derivatives are frequently used in this approach due to their structural versatility and their ability to mimic the purine (B94841) bases of ATP, allowing them to act as competitive kinase inhibitors. nih.gov

This compound serves as an ideal starting scaffold in this process. For example, in the synthesis of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a general synthetic route begins with a 2,4-dichloropyrimidine-4-carboxamide. acs.org The more reactive 4-chloro position is first substituted, followed by substitution of the 2-chloro position at higher temperatures. acs.org A similar strategy could be employed starting with this compound, where the 6-chloro position is readily displaced, and the ester at C4 can be converted to a carboxamide, allowing for the systematic exploration of chemical space around the pyrimidine core to optimize binding to a specific target. nih.gov This building-block approach is central to creating libraries of compounds for high-throughput screening and subsequent lead optimization.

Pyrimidine Derivatives as Enzyme Inhibitors

The pyrimidine scaffold is a privileged structure in the design of enzyme inhibitors, particularly for protein kinases, due to its ability to form key hydrogen bonds with the hinge region of the enzyme's ATP-binding site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, is a driver of various cancers. rsc.orgdovepress.com Several successful anticancer drugs are pyrimidine-based EGFR inhibitors. nih.gov The design of these inhibitors often involves a pyrimidine core that occupies the adenine (B156593) binding region of the kinase, with various side chains extending into hydrophobic pockets to enhance potency and selectivity. rsc.org

While direct use of this compound as a final EGFR inhibitor is not documented, its structure is a precursor to more complex inhibitors. For instance, the synthesis of dianilinopyrimidines, a class of EGFR inhibitors, involves the reaction of substituted anilines with a dichloropyrimidine scaffold. nih.gov The reactivity of the chloro-substituent is paramount in these syntheses. Researchers have designed potent EGFR inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds, which often begin with substituted pyrimidine precursors. rsc.orgnih.gov

| Compound | Target | IC₅₀ | Cell Line | Reference |

| Compound 8a (Pyrido[2,3-d]pyrimidin-4-one derivative) | EGFRWT | 0.099 µM | - | nih.gov |

| Compound 8a (Pyrido[2,3-d]pyrimidin-4-one derivative) | EGFRT790M | 0.123 µM | - | nih.gov |

| Compound 4c (Dianilinopyrimidine derivative) | A549 (NSCLC) | 0.56 µM | A549 | nih.gov |

| Compound 4v (Formononetin derivative) | EGFR | 14.5 nM | MDA-MB-231 | rsc.org |

| Compound 16 (Pyrazolo[3,4-d]pyrimidine derivative) | EGFR | 0.034 µM | - | rsc.org |

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation, and their inhibition is a valid therapeutic strategy for treating cancers and other diseases. nih.gov HDAC inhibitors typically consist of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. The pyrimidine ring is often employed as a rigid and versatile cap group. nih.govsemanticscholar.org

The synthesis of pyrimidine-based HDAC inhibitors demonstrates the utility of intermediates like this compound. A common synthetic route involves alkylating a pyrimidinone with a bromo-ester, followed by converting the ester to a hydroxamic acid (a common ZBG). nih.gov Another approach involves oxidizing a 2-methylthio group to a highly reactive methylsulfonyl group, which is then displaced by amines to build out the cap structure. nih.gov The chloro-group on this compound offers similar synthetic flexibility for introducing diversity into the cap region of potential HDAC inhibitors.

| Compound | Target | IC₅₀ | Selectivity Note | Reference |

| ACY-1215 | HDAC6 | 5 nM | Also inhibits HDAC1 (58 nM) | mdpi.com |

| ACY-241 | HDAC6 | 2.6 nM | 13-18 fold selective over HDAC1-3 | mdpi.com |

| KA2507 | HDAC6 | 2.5 nM | Potent HDAC6 inhibitor | mdpi.com |

| Compound 8f (Tetrahydropyridopyrimidine derivative) | HDAC6 | 6.4 nM | >48-fold selective over other subtypes | semanticscholar.org |

| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 µM | Also inhibits HDAC4 (16.6 µM) | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a hallmark of cancer, making them attractive drug targets. nih.govencyclopedia.pub The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine ring of ATP, has proven to be a particularly effective core for developing potent CDK inhibitors. nih.gov

The synthesis of these complex heterocyclic systems often starts from simpler, functionalized pyrimidines. For example, new pyrazolopyrimidine derivatives with CDK2 inhibitory activity were synthesized starting from a substituted pyrazole (B372694) which was then used to construct the fused pyrimidine ring. nih.gov The versatility of intermediates like this compound, with its reactive chloro- and ester groups, makes it a suitable precursor for building the diverse pyrimidine-based scaffolds needed for potent and selective CDK inhibition.

| Compound/Scaffold | Target | IC₅₀ | Cell Line | Reference |

| Palbociclib | CDK4/CDK6 | - | Approved Drug | encyclopedia.pub |

| Ribociclib | CDK4/CDK6 | - | Approved Drug | encyclopedia.pub |

| Abemaciclib | CDK4/CDK6 | - | Approved Drug | encyclopedia.pub |

| Pyrazolopyrimidine Derivative 4 | MCF-7 | 3.25 µM | MCF-7 | nih.gov |

| Pyrazolopyrimidine Derivative 14 | CDK2/Cyclin A | 0.28 µM | - | nih.gov |

Pyrimidine Derivatives in Agrochemical Research

Beyond medicine, the pyrimidine nucleus is a key component in many agrochemicals, including herbicides and fungicides. The structural features that make pyrimidines effective in interacting with biological targets in humans are also applicable to targets in plants and fungi. For example, pyrimidine derivatives have been developed as inhibitors of acetolactate synthase (ALS), a key enzyme in plants, making them effective herbicides.

The synthesis of novel pyrimidine-quinoline carboxylates as potential inhibitors of lactate (B86563) dehydrogenase (LDH), a target with implications in both cancer and potentially other organisms, highlights the synthetic strategies employed in this area. mdpi.com These syntheses often involve coupling a quinoline (B57606) intermediate with a 2-chloropyrimidine (B141910) derivative under microwave irradiation, demonstrating a modern application for reactive chloropyrimidines in creating new bioactive agents. mdpi.com The structure of this compound, with its reactive chlorine and modifiable ester, makes it a prime candidate for use as an intermediate in the discovery of new agrochemical agents.

Herbicidal and Insecticidal Properties

The diverse biological effects of pyrimidine derivatives are largely dictated by the nature and placement of functional groups on the pyrimidine ring. nih.govresearchgate.net The presence of a chlorine atom and an ethyl carboxylate group on the this compound molecule suggests potential for both herbicidal and insecticidal action.

Herbicidal Activity

A significant number of commercial herbicides are built upon the pyrimidine framework. researchgate.net A primary mode of action for many herbicidal pyrimidines is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the production of vital amino acids in plants. nih.govresearchgate.net For instance, sulfonylurea herbicides frequently incorporate a pyrimidine moiety. Research on novel pyrimidine-based thiourea (B124793) compounds has demonstrated their efficacy in controlling weed growth, with some derivatives achieving significant inhibition of root development in species like Brassica napus L. nih.gov

Furthermore, studies on phenylpyrimidine derivatives have highlighted their herbicidal potential, which is attributed to the disruption of key enzymatic processes in plants. thepharmajournal.com Notably, a phenylpyrimidine-5-carboxylate derivative has shown superior herbicidal effects compared to its chloro and methoxy (B1213986) counterparts in tests against Raphanus sativus. thepharmajournal.com The strategic placement of substituents is crucial; for example, 4,6-disubstituted pyrimidine derivatives of chlorsulfuron (B1668881) have been shown to retain high levels of herbicidal activity. nih.govmdpi.com The chloro and carboxylate groups on this compound could synergistically contribute to herbicidal efficacy by influencing the molecule's electronic characteristics, metabolic fate, and movement within the plant.

Insecticidal Activity

The pyrimidine scaffold is also integral to the development of numerous insecticides. researchgate.net Some of these compounds act as insect growth regulators, disrupting the normal life cycle of pests. researchgate.net A prominent example is benzpyrimoxan, which has proven effective against the rice planthopper. researchgate.net

The quest for new and effective pyrimidine-based insecticides is an active area of research. Recent studies have revealed that pyridino[1,2-a]pyrimidine mesoionic compounds can exhibit potent insecticidal effects against aphids, with the efficacy of some new compounds being comparable to that of established commercial insecticides like triflumezopyrim. nih.gov In other research, certain polyfunctionalized pyrimidines have demonstrated high toxicity to pests such as the cowpea aphid. researchgate.net The introduction of a urea (B33335) pharmacophore or a thioether moiety into the pyrimidine structure has also yielded compounds with significant insecticidal properties against mosquitoes and other pests. nih.govnih.govresearchgate.net These findings underscore the importance of specific substitutions in defining the insecticidal profile of pyrimidine derivatives.

Interactive Table 1: Examples of Herbicidal and Insecticidal Pyrimidine Derivatives

| Compound Class | Target Organism(s) | Observed Activity |

| Pyrimidine thiourea derivatives | Brassica napus L., Digitaria adscendens | Inhibition of root growth nih.gov |

| Phenylpyrimidine-5-carboxylate | Raphanus sativus | Pre-emergent herbicidal activity thepharmajournal.com |

| Pyridino[1,2-a]pyrimidine mesoionics | Aphids | LC50 of 2.97 mg/L for compound F45 nih.gov |

| Polyfunctionalized pyrimidines | Cowpea Aphid (Aphis craccivora) | LC50 of 0.0125 ppm for compound 3d researchgate.net |

| Pyrimidine sulfonate esters | Plutella xylostella, Myzus persicae | Good insecticidal activity nih.govresearchgate.net |

Plant Growth Regulating Activities

Beyond pest and weed control, certain pyrimidine derivatives have shown promise as plant growth regulators, mimicking the effects of natural plant hormones such as auxins and cytokinins. auctoresonline.orgplantsciencejournal.comekb.eg These compounds have the potential to enhance various aspects of plant physiology, leading to improved growth and development. plantsciencejournal.com

For example, thioxopyrimidine derivatives have been observed to promote the growth of barley. plantsciencejournal.complantsciencejournal.com Similarly, compounds like Methyur and Kamethur, which are derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine, have been found to boost the growth of important crops like wheat and soybean, especially under stressful environmental conditions. auctoresonline.orgjuniperpublishers.com The effectiveness of these compounds is often tied to their concentration and the specific chemical groups attached to the pyrimidine ring. plantsciencejournal.com In some studies, pyrimidine derivatives have demonstrated growth-regulating effects that are comparable to or even exceed those of the natural auxin, indole-3-acetic acid (IAA). auctoresonline.org

The underlying mechanism for these effects is believed to be the modulation of the plant's own hormone signaling pathways. auctoresonline.orgplantsciencejournal.com Although specific studies on the plant growth regulating properties of this compound have not been reported, the established activities of related pyrimidine compounds suggest that it could be a candidate for further investigation in this area.

Interactive Table 2: Examples of Plant Growth Regulating Pyrimidine Derivatives

| Compound/Derivative Class | Plant Species | Observed Effect |

| Thioxopyrimidine derivatives | Barley (Hordeum vulgare) | Increased shoot and root length, and biomass plantsciencejournal.complantsciencejournal.com |

| 6-methyl-2-mercapto-4-hydroxypyrimidine derivatives (Methyur, Kamethur) | Wheat (Triticum aestivum) | Enhanced growth in vegetative phase auctoresonline.org |

| 6-methyl-2-mercapto-4-hydroxypyrimidine derivatives (Methyur, Kamethur) | Soybean (Glycine max) | Improved growth under heat and drought stress juniperpublishers.com |

| Various pyrimidine derivatives | Wheat (Triticum aestivum) | Auxin- and cytokinin-like regulatory effects auctoresonline.org |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Diversified Pyrimidine (B1678525) Cores

The development of innovative and efficient synthetic methods is paramount for expanding the chemical space of pyrimidine derivatives. Traditional synthetic routes are being supplemented and, in some cases, replaced by more sophisticated and versatile strategies.

Recent research has focused on the development of novel synthetic approaches for pyrimidine derivatives, which could be adapted for the diversification of the Ethyl 6-chloropyrimidine-4-carboxylate core. These methods often involve the use of novel catalysts and reaction conditions to achieve higher yields, greater selectivity, and access to previously inaccessible molecular architectures. For instance, polymer-assisted synthesis has been employed to create libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing a methodology that could be applied to modify the title compound. researchgate.net

The chloro and ester functionalities of this compound serve as handles for a variety of chemical transformations. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reactivity has been exploited in the synthesis of antitubercular 6-dialkylaminopyrimidine carboxamides, where the 6-chloro group of the corresponding carboxylic acid was displaced by various amines. nih.gov This highlights a direct pathway for diversifying the core structure of this compound.

Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. This dual reactivity makes this compound a highly attractive building block for combinatorial chemistry and the generation of large libraries of pyrimidine derivatives for high-throughput screening.

Advanced Computational Approaches for Predictive Design

The integration of computational methods in drug discovery has revolutionized the process of identifying and optimizing lead compounds. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are increasingly being used to predict the biological activity and pharmacokinetic properties of novel molecules, thereby reducing the time and cost associated with experimental screening. mdpi.com

For pyrimidine derivatives, computational studies have been instrumental in identifying potential drug candidates and elucidating their mechanisms of action. nih.govmdpi.com For example, in silico analysis has been used to predict the antibacterial activity of pyrimidine derivatives by examining their binding interactions with key bacterial enzymes. researchgate.net Molecular docking studies of novel pyrimidine derivatives have revealed their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

In the context of this compound, computational approaches can be employed to design novel derivatives with enhanced affinity and selectivity for specific biological targets. By modeling the interactions of virtual libraries of compounds derived from this scaffold with the active sites of target proteins, researchers can prioritize the synthesis of molecules with the highest predicted activity. For instance, computational studies on ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates have suggested acetylcholinesterase as a plausible molecular target for their larvicidal properties. nih.gov Such approaches can guide the rational design of new therapeutic agents based on the this compound framework.

Exploration of New Biological Targets and Therapeutic Areas

Pyrimidine derivatives have a long history of use in medicine, with applications as anticancer, antiviral, and antimicrobial agents. scirp.orgresearchgate.netnih.gov The structural versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets, making it a privileged structure in drug discovery. scirp.org